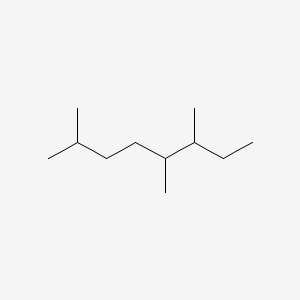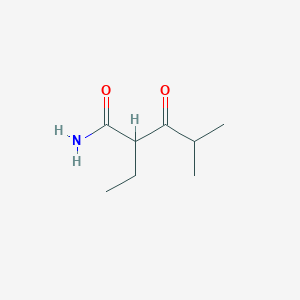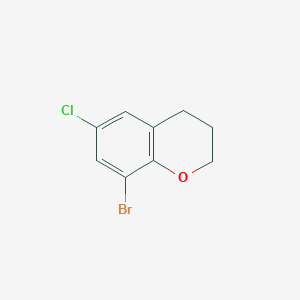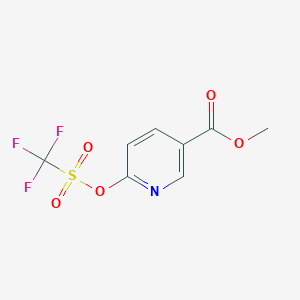
Methyl 6-(trifluoromethylsulphonyloxy)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(trifluoromethylsulphonyloxy)nicotinate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethylsulphonyloxy group attached to the nicotinate moiety, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(trifluoromethylsulphonyloxy)nicotinate typically involves the esterification of 6-(trifluoromethylsulphonyloxy)nicotinic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-(trifluoromethylsulphonyloxy)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulphonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidative cleavage of the ester group can yield carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol
Reduction: Lithium aluminum hydride in ether
Oxidation: Potassium permanganate in aqueous medium
Major Products:
Substitution: Methyl 6-(substituted)nicotinate
Reduction: 6-(trifluoromethylsulphonyloxy)nicotinic alcohol
Oxidation: 6-(trifluoromethylsulphonyloxy)nicotinic acid
Applications De Recherche Scientifique
Methyl 6-(trifluoromethylsulphonyloxy)nicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-(trifluoromethylsulphonyloxy)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulphonyloxy group enhances the compound’s ability to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
- Methyl 6-(trifluoromethyl)nicotinate
- Methyl 6-fluoro-5-nitronicotinate
Comparison: Methyl 6-(trifluoromethylsulphonyloxy)nicotinate is unique due to the presence of the trifluoromethylsulphonyloxy group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where enhanced stability and reactivity are desired.
Propriétés
Formule moléculaire |
C8H6F3NO5S |
|---|---|
Poids moléculaire |
285.20 g/mol |
Nom IUPAC |
methyl 6-(trifluoromethylsulfonyloxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6F3NO5S/c1-16-7(13)5-2-3-6(12-4-5)17-18(14,15)8(9,10)11/h2-4H,1H3 |
Clé InChI |
XDIVCZNWJHDCJY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(C=C1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


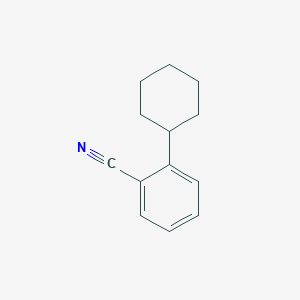

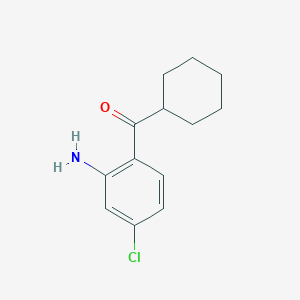
![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)
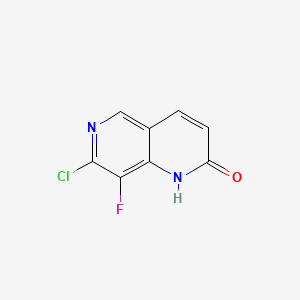
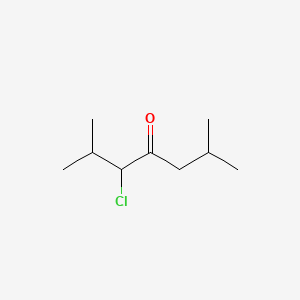
![4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)

